molecular formula C₁₆H₉NO₃ B1141891 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid CAS No. 799798-33-7

4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid

Cat. No.: B1141891
CAS No.: 799798-33-7
M. Wt: 263.25
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Description

4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid (CAS: N-283, as per ) is a structurally complex benzoic acid derivative characterized by a non-2-ene-4,6,8-triynoyl moiety conjugated to the amino group of 4-aminobenzoic acid. The compound’s structure integrates a polyunsaturated alkyne chain (non-2-ene-4,6,8-triynoyl) with a benzoic acid backbone, conferring unique electronic and steric properties.

Properties

IUPAC Name

4-(non-2-en-4,6,8-triynoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO3/c1-2-3-4-5-6-7-8-15(18)17-14-11-9-13(10-12-14)16(19)20/h1,7-12H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNUDGJNLWIUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC#CC#CC=CC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50823403
Record name 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50823403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799798-33-7
Record name 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50823403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid typically involves the following steps:

    Formation of the Non-2-ene-4,6,8-triynoyl Group: This step involves the preparation of the non-2-ene-4,6,8-triynoyl moiety through a series of reactions, including alkyne coupling and enyne formation.

    Amide Bond Formation: The non-2-ene-4,6,8-triynoyl group is then coupled with 4-aminobenzoic acid using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid and related compounds:

Compound Structural Features Molecular Weight (g/mol) Key Spectral Data Reported Biological Activity Reference
4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid Non-2-ene-4,6,8-triynoyl group (polyunsaturated alkyne) + benzoic acid Not explicitly reported Not available in evidence Hypothesized GPCR modulation
4-[(4-(Dimethylamino)benzylidene)amino]benzoic acid (SB1) Schiff base with dimethylaminophenyl group + benzoic acid ~293.3 (calculated) UV: λmax 341.0 nm (ε 0.3896), 267.0 nm (ε 0.9121); IR: N-H, C=O stretches Antimicrobial, anticonvulsant
4-((4-(Dimethylamino)phenyl)azo)-benzoic acid (Dabcyl) Azo linkage + dimethylaminophenyl group + benzoic acid ~299.3 Not explicitly reported Fluorescent probe for enzyme assays
4-[(2-Hydroxynaphthalen-1-yl)methylamino]benzoic acid Hydroxynaphthyl group + benzoic acid 293.3 XLogP3: 3.8; Topological PSA: 69.6 Not reported
4-[4-Oxoazetidin-1-yl]benzoic acid derivatives β-Lactam (azetidinone) ring + substituted phenyl + benzoic acid Varies (e.g., ~310–350) IR: C=O (1740 cm⁻¹), NH (3300 cm⁻¹) Antibacterial, antifungal

Spectral and Physicochemical Properties

  • UV/Vis : SB1 exhibits strong absorbance at 267 nm (π→π* transitions) and 341 nm (n→π*), contrasting with Dabcyl’s azo-based absorbance (unreported but typically ~450–550 nm) .
  • IR: The azetidinone derivatives show distinct C=O stretches at 1740 cm⁻¹, absent in the alkyne-rich target compound .
  • LogP: 4-[(2-Hydroxynaphthalen-1-yl)methylamino]benzoic acid has a higher hydrophobicity (XLogP3 = 3.8) compared to SB1 (estimated ~2.5) .

Biological Activity

4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid, also known by its CAS number 799798-33-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H9NO3C_{16}H_{9}NO_{3} and a molecular weight of 263.248 g/mol. Its structure features a benzoic acid moiety linked to a non-2-ene chain with multiple triple bonds (triynoyl), which may contribute to its unique biological properties.

Biological Activity Overview

Research indicates that 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
  • Antioxidant Properties : The presence of the triynoyl group is believed to enhance antioxidant activity.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes.

Anticancer Activity

Several studies have explored the cytotoxic effects of 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid on different cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects against various cancer cell lines (e.g., MDA-MB-231 and HT-29), the compound demonstrated significant inhibition of cell proliferation. The results indicated that at concentrations ranging from 5 to 20 µM, there was a marked decrease in cell viability:

Cell LineIC50 (µM)% Inhibition at 20 µM
MDA-MB-2311575
HT-291870
A20582065

These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The proposed mechanisms through which 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid exerts its biological effects include:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Cycle Progression : Studies suggest that it can arrest cells in specific phases of the cell cycle, thus preventing proliferation.
  • Reactive Oxygen Species (ROS) Generation : Its antioxidant properties may also involve the modulation of ROS levels within cells.

Enzyme Inhibition

Research has indicated that this compound can inhibit certain enzymes relevant to metabolic pathways. For instance:

Enzyme Activity Assay Results

EnzymeInhibition (%) at 10 µM
Cathepsin B45
Cathepsin L40
Angiotensin-converting enzyme (ACE)50

These results highlight its potential as a therapeutic agent targeting specific enzymatic pathways involved in disease processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid
Reactant of Route 2
4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid

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